
2-acetyl-3-(((cyclohexanecarbonyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-acetyl-3-(((cyclohexanecarbonyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide is a quinoxaline derivative that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 2-acetyl-3-(((cyclohexanecarbonyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide involves the inhibition of NMDA receptors. This compound binds to the receptor and prevents the influx of calcium ions, which is necessary for the activation of the receptor. Additionally, this compound has been shown to have antioxidant properties, which may be due to its ability to scavenge free radicals.
Biochemical and Physiological Effects:
2-acetyl-3-(((cyclohexanecarbonyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide has been found to have various biochemical and physiological effects. In addition to its inhibitory effect on NMDA receptors and antioxidant properties, this compound has been shown to have anti-inflammatory and anti-apoptotic effects. These effects may be beneficial in the treatment of various diseases such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 2-acetyl-3-(((cyclohexanecarbonyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide in lab experiments is its reproducibility. The synthesis method of this compound has been reported in various scientific journals and has been found to be efficient and reliable. Additionally, this compound has been extensively studied in vitro and in vivo, making it a well-characterized compound for further investigation.
One limitation of using 2-acetyl-3-(((cyclohexanecarbonyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments. Additionally, the exact mechanism of action of this compound is not fully understood, which may complicate its use in certain experiments.
Future Directions
There are several future directions for research on 2-acetyl-3-(((cyclohexanecarbonyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide. One direction is to investigate its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity. Finally, the development of more efficient synthesis methods for this compound may facilitate its use in scientific research.
Synthesis Methods
The synthesis of 2-acetyl-3-(((cyclohexanecarbonyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide involves the reaction of 2-acetyl-3-aminomethylquinoxaline with cyclohexanecarbonyl chloride in the presence of a base. The resulting compound is then oxidized with hydrogen peroxide to yield the final product. This synthesis method has been reported in various scientific journals and has been found to be efficient and reproducible.
Scientific Research Applications
2-acetyl-3-(((cyclohexanecarbonyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been found to have an inhibitory effect on the activity of NMDA receptors, which are involved in various physiological processes such as learning and memory. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative disorders.
properties
IUPAC Name |
(3-acetyl-6-methoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl cyclohexanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c1-12(22)18-16(11-26-19(23)13-6-4-3-5-7-13)20-15-9-8-14(25-2)10-17(15)21(18)24/h8-10,13H,3-7,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJXDGMWYMMVIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=[N+](C2=C(C=CC(=C2)OC)N=C1COC(=O)C3CCCCC3)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Acetyl-6-methoxy-4-oxidoquinoxalin-2-yl)methyl cyclohexanecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


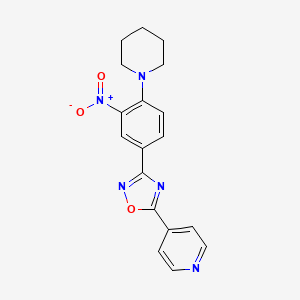



![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7714745.png)
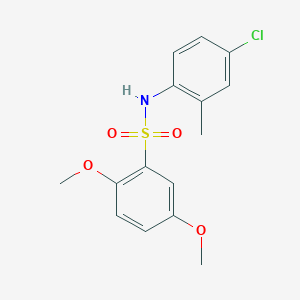
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7714776.png)
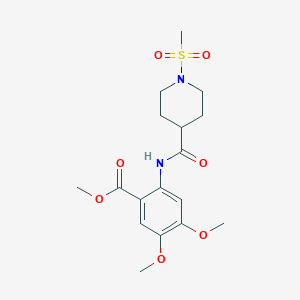
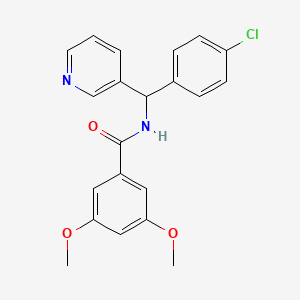

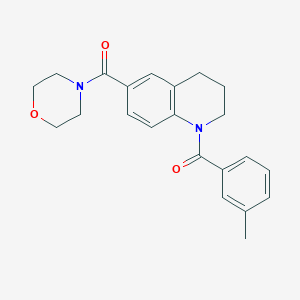

![N-[2-methyl-6-(propan-2-yl)phenyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714826.png)